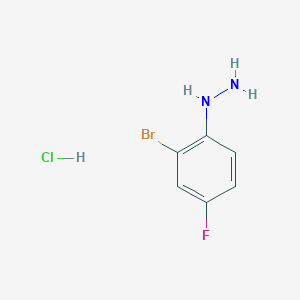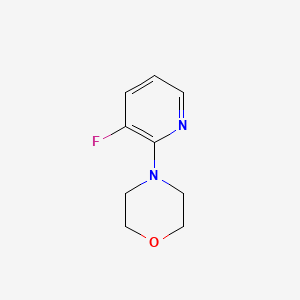
4-(3-Fluoropyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(3-Fluoropyridin-2-yl)morpholine has been explored in various contexts. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, indicating the compound's potential as a hepatitis B inhibitor . Similarly, the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives was catalyzed by [BmIm]OH, showing moderate antimicrobial activities . Another compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and exhibited significant anti-TB and antimicrobial activities . The precursor 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized through a substitution reaction followed by nitro group reduction, leading to the creation of new sulfonamides and carbamates with potent antimicrobial activity .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various techniques. Single crystal X-ray diffraction studies have been particularly useful in determining the crystal structure and lattice parameters of these molecules. For example, the compound from paper crystallized in a monoclinic P21/c space group, while the compound from paper also belonged to the monoclinic system with specific lattice parameters. These structural analyses are crucial for understanding the compounds' properties and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through their biological activities. The compound from paper was tested for anti-hepatitis B virus activity, demonstrating nanomolar inhibitory activity. The derivatives synthesized in paper were tested for antibacterial and antifungal activities, showing moderate in vitro activities. Similarly, the compound from paper was screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, showing remarkable anti-TB activity and superior antimicrobial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as fluorescence characteristics, have been studied to facilitate their identification and determination. Paper provides practical data for the fluorimetric determination of aminopyridines, which is relevant for the analysis of compounds containing the pyridine moiety. The antimicrobial potency of the synthesized compounds in paper was examined by screening growth inhibition zones against bacteria and fungi, with some compounds exhibiting promising activity in the MIC range of 6.25–25.0 µg/mL.
科学的研究の応用
-
Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types
-
Radiosynthesis and Evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine
Safety And Hazards
特性
IUPAC Name |
4-(3-fluoropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYEJLKNZBHKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585976 |
Source


|
| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyridin-2-yl)morpholine | |
CAS RN |
693235-16-4 |
Source


|
| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



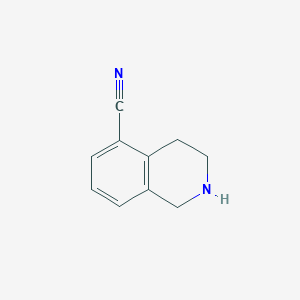

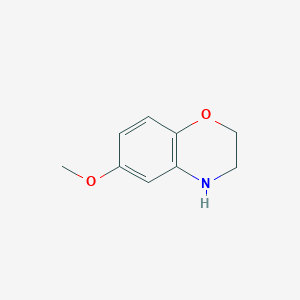

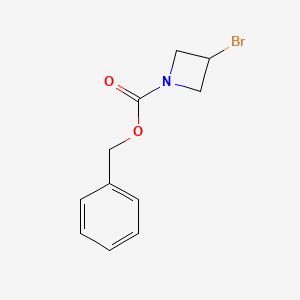
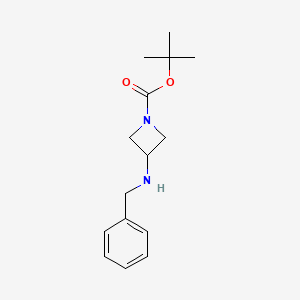
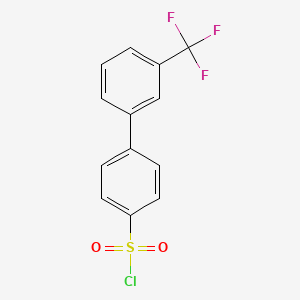
![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)
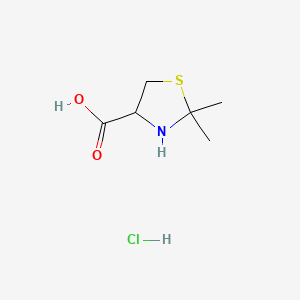
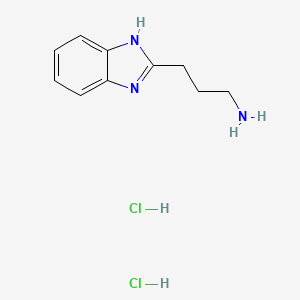
![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)
